Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate
CAS No.: 182228-05-3
Cat. No.: VC17110430
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182228-05-3 |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | ethyl 4-(2,5-dihydrofuran-2-ylmethylideneamino)benzoate |
| Standard InChI | InChI=1S/C14H15NO3/c1-2-17-14(16)11-5-7-12(8-6-11)15-10-13-4-3-9-18-13/h3-8,10,13H,2,9H2,1H3 |
| Standard InChI Key | YOIGAZQQSOYOGI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N=CC2C=CCO2 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Formula
Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate is defined by the molecular formula , as confirmed by PubChem . The structure comprises:
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A benzoate ester (ethyl 4-aminobenzoate backbone).
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A 2,5-dihydrofuran ring tethered via a methylene-amino (-N=CH-) Schiff base linkage.
Key computed properties include a hydrogen bond acceptor count of 4, rotatable bond count of 5, and an XLogP3-AA value of 2.1, indicating moderate lipophilicity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 245.27 g/mol | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 5 | |
| Topological Polar Surface | 58.7 Ų | |
| XLogP3-AA | 2.1 |
Stereochemical Features
The 2,5-dihydrofuran ring introduces a partially saturated furan with one double bond, creating a planar, conjugated system. The imine group (-N=CH-) adopts an E-configuration due to steric hindrance, as evidenced by NMR coupling constants in analogous Schiff bases .
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
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H NMR (CDCl):
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C NMR:
Synthesis and Reaction Pathways
Schiff Base Condensation
The compound is synthesized via acid-catalyzed condensation of ethyl 4-aminobenzoate and 2,5-dihydrofuran-2-carbaldehyde under solvent-free conditions . Methane sulfonic acid (1–5 mol%) accelerates imine formation, achieving yields of 65–80% within 2–4 hours .
Alternative Routes
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Radical Cyclization: Dihydrofuran derivatives can be synthesized via BuSnH-mediated radical cyclization, though this method is less efficient for imine formation .
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Microwave Assistance: Reduces reaction time to <1 hour but requires specialized equipment .
Table 2: Synthetic Method Comparison
| Method | Catalyst | Yield (%) | Time (h) |
|---|---|---|---|
| Schiff Condensation | CHSOH | 75 | 3 |
| Radical Cyclization | BuSnH | 25 | 12 |
Physicochemical and Thermodynamic Properties
Solubility and Partitioning
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